molecular formula C17H16O4 B2660210 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione CAS No. 20837-35-8

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione

Cat. No.: B2660210
CAS No.: 20837-35-8
M. Wt: 284.311
InChI Key: PCLZJNZZJDVGDM-UHFFFAOYSA-N
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Description

Contextualization within Diarylpentanoid and Related Chemical Scaffolds

1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione belongs to the broad class of compounds known as diarylpentanoids. bohrium.comnih.govmdpi.com This classification is defined by the presence of two aryl (in this case, 4-hydroxyphenyl) groups linked by a five-carbon chain. Diarylpentanoids are structurally related to other well-known classes of natural and synthetic compounds, such as chalcones and curcuminoids. bohrium.com The core structure of a diarylpentanoid consists of two aromatic rings connected by a five-carbon bridge, which can be acyclic or cyclic. nih.govmdpi.com

The specific structure of this compound is characterized by a saturated pentane-1,5-dione linker. This distinguishes it from many other diarylpentanoids that may feature unsaturation (double bonds) in the five-carbon chain, such as a dienone moiety. nih.gov The presence of the two terminal 4-hydroxyphenyl groups, also known as phenolic moieties, is another crucial feature, imparting specific chemical properties and potential for further functionalization. The symmetrical nature of this particular molecule, with identical substituted phenyl rings, is also a key structural aspect. bohrium.com

Table 1: Structural Classification of this compound
Structural FeatureDescriptionSignificance
Core ScaffoldDiarylpentanoidPlaces it in a class of compounds with diverse biological activities. nih.govmdpi.com
Aryl GroupsTwo 4-hydroxyphenyl (phenolic) moietiesInfluences solubility, reactivity, and potential for hydrogen bonding.
LinkerSaturated pentane-1,5-dione chainProvides conformational flexibility compared to unsaturated analogues.
SymmetrySymmetrical structureSimplifies synthesis and can influence crystal packing and physical properties.

Historical Perspective on the Synthesis and Exploration of 1,5-Diketones with Phenolic Moieties

The synthesis of 1,5-diketones is a well-established area of organic chemistry, with several classical methods forming the foundation of modern synthetic strategies. nih.gov One of the most common and historically significant methods is the Claisen-Schmidt condensation, which involves the reaction of an aryl methyl ketone with a benzaldehyde (B42025) derivative under basic conditions, followed by a Michael addition. nih.gov This approach has been widely utilized for the preparation of a variety of 1,5-dicarbonyl compounds.

The exploration of 1,5-diketones bearing phenolic moieties has been driven by the interest in the biological activities of polyphenolic compounds. The incorporation of hydroxyl groups on the aromatic rings was a logical extension of the existing synthetic methodologies. Early synthetic efforts often involved protecting the phenolic hydroxyl groups before carrying out the condensation reactions, followed by a deprotection step to yield the final product.

In recent years, there has been a drive towards developing more efficient and environmentally friendly "green" synthetic methods. This includes the use of transition-metal-free conditions and the development of one-pot procedures to streamline the synthesis of 1,5-diketones. nih.gov Furthermore, novel approaches such as visible light-mediated [2+2] cycloadditions have emerged as modern alternatives for the construction of the 1,5-diketone framework. rsc.org

Significance of this compound as a Research Target and Precursor

The significance of this compound in academic research stems from two main areas: its potential as a bioactive molecule itself and its utility as a synthetic precursor. As a member of the diarylpentanoid family, a class of compounds known for a wide range of biological activities including antitumor, anti-infective, antioxidant, and anti-inflammatory properties, this compound is a target for biological screening. bohrium.comnih.govmdpi.com

Perhaps more importantly, 1,5-dicarbonyl compounds are highly valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. nih.gov The 1,5-diketone moiety can undergo cyclization reactions with various reagents to form a wide array of five- and six-membered heterocyclic rings, such as pyridines, pyrans, and pyrylium (B1242799) salts. nih.govbeilstein-journals.org The presence of the two phenolic hydroxyl groups in this compound provides additional reaction sites for further chemical transformations, allowing for the synthesis of more complex molecular architectures. This makes it a versatile starting material for the creation of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number20837-35-8
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Melting Point220 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis(4-hydroxyphenyl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11,18-19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLZJNZZJDVGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1,5 Bis 4 Hydroxyphenyl Pentane 1,5 Dione

Established Synthetic Routes for 1,5-Diketones with Phenolic Substituents

The synthesis of 1,5-diketones, particularly those bearing phenolic moieties like 1,5-bis(4-hydroxyphenyl)pentane-1,5-dione, serves as a cornerstone for the construction of various heterocyclic and polycyclic aromatic compounds. nih.gov These diketones are valuable intermediates in medicinal chemistry and the development of functional materials. nih.gov

Base-Catalyzed Condensation Approaches

The most classical and widely employed method for synthesizing 1,5-diones involves a sequence of base-catalyzed reactions. nih.gov This approach typically begins with a Claisen-Schmidt condensation between an aryl methyl ketone (e.g., 4-hydroxyacetophenone) and an appropriate aldehyde. This is immediately followed by a Michael addition reaction. nih.govacs.org In this sequence, the base, such as potassium hydroxide (B78521) (KOH), facilitates the formation of an enolate from the ketone, which then attacks the aldehyde. The resulting α,β-unsaturated ketone (a chalcone (B49325) derivative) subsequently undergoes a Michael addition with a second molecule of the ketone, ultimately forming the 1,5-diketone structure. nih.gov

One-Pot Synthetic Procedures

To enhance efficiency and sustainability, the base-catalyzed condensation and Michael addition can be consolidated into a single, continuous process known as a one-pot synthesis. nih.gov This strategy involves combining the aryl ketone and aldehyde reactants in a suitable solvent, such as ethanol (B145695), with a base like a 60% aqueous solution of KOH. nih.govacs.org The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial condensation, after which the Michael addition proceeds in the same vessel. nih.gov The advantages of this one-pot method are numerous, including shorter reaction times, high isolated yields, cost-effectiveness, and a reduction in waste generated from isolating intermediates. nih.gov

Solvent-Free Synthesis Conditions and Green Chemistry Implications

In alignment with the principles of green chemistry, solvent-free synthesis of 1,5-diketones has been successfully developed. researchgate.netresearchgate.net One such approach, termed "Grindstone Chemistry," involves the reaction of fragrant aldehydes and ketones in the presence of a base like sodium hydroxide (NaOH) under solvent-free conditions. researchgate.net This mechanochemical method is noted for its rapid reaction times, simplicity, moderately high yields, and the absence of side products. researchgate.net By eliminating the need for solvents, these procedures become more environmentally benign, saving resources and energy while reducing the generation of hazardous waste. researchgate.net

Synthesis of Analogues and Derivatives of this compound

The versatile 1,5-diketone scaffold allows for extensive chemical modification at two primary locations: the terminal phenolic rings and the central carbon backbone. These modifications are crucial for tuning the molecule's properties for various applications.

Modifications on the Phenolic Rings (e.g., Halogenation, Alkoxylation)

The aromatic rings of 1,5-diaryl-1,5-pentanediones can be functionalized with a wide array of substituents. By starting with appropriately substituted acetophenone (B1666503) derivatives, analogues with modified phenolic rings can be synthesized. Research has demonstrated the successful incorporation of various functional groups, including halogens and alkoxy moieties. For instance, the reaction of substituted aryl methyl ketones with aryl aldehydes has yielded 1,5-diketones with chloro, fluoro, methyl, and methoxy (B1213986) groups on the benzene (B151609) rings. acs.org More complex modifications, such as the introduction of additional hydroxyl and methyl groups, have also been reported, leading to compounds like 1,5-bis(2,5-dihydroxy-4-methylphenyl)pentane-1,5-dione. nih.gov

Table 1: Examples of Substitutions on the Phenolic Rings of 1,5-Diaryl Pentanediones

Substituent Group Position on Phenyl Ring Resulting Compound Class Reference
Chloro (Cl) 4-position 1,5-Bis(4-chlorophenyl)pentane-1,5-dione derivatives researchgate.net
Nitro (NO₂) 4-position 1,5-Bis(4-nitrophenyl)pentane-1,5-dione derivatives researchgate.net
Methoxy (OCH₃) 4-position 1,5-Bis(4-methoxyphenyl)pentane-1,5-dione derivatives acs.org

Substitution on the Central Pentane (B18724) Dione (B5365651) Backbone

The central carbon of the pentane-1,5-dione backbone (the C3 position) is another key site for chemical derivatization. This is typically achieved by using a substituted aldehyde in the initial condensation step, which introduces a group at the C3 position of the final diketone. A variety of aryl and heterocyclic groups have been successfully attached to this central carbon. For example, using substituted benzaldehydes in the reaction leads to 3-aryl-1,5-diketones, with documented examples including 3-(p-tolyl), 3-(2-chlorophenyl), and 3-(3-bromophenyl) substituents. nih.govresearchgate.net

Table 2: Examples of Substitutions on the Central Pentane Dione Backbone

Substituent Group at C3 Starting Aldehyde Resulting Compound Name Example Reference
4-Methylphenyl (p-tolyl) 4-Methylbenzaldehyde 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione researchgate.net
3-Bromophenyl 3-Bromobenzaldehyde 3-(3-Bromophenyl)-1,5-diphenylpentane-1,5-dione nih.gov
4-Chlorophenyl 4-Chlorobenzaldehyde 3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione acs.org

Heterocyclic Analogues Derived from the 1,5-Diketone Scaffold (e.g., Pyrazoles, Pyridines, Terpyridines)

The 1,5-dicarbonyl moiety within this compound is a key reactive site for cyclization reactions, enabling the synthesis of various heterocyclic systems. The reaction with dinucleophiles, such as hydrazine (B178648) and its derivatives, as well as ammonia (B1221849) sources, provides a straightforward entry into five- and six-membered aromatic rings.

Pyrazoles: The reaction of 1,5-diketones with hydrazine or substituted hydrazines is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, condensation with hydrazine hydrate (B1144303) would be expected to yield the corresponding bis(4-hydroxyphenyl)-substituted pyrazole (B372694). The reaction typically proceeds through a double condensation mechanism, followed by cyclization and dehydration to form the aromatic pyrazole ring. The general reaction scheme involves the initial formation of a dihydropyrazole intermediate, which then aromatizes. stackexchange.comwikipedia.org

Pyridines: The synthesis of pyridines from 1,5-diketones is a well-established transformation, often achieved by reacting the diketone with an ammonia source. ekb.egbaranlab.org This cyclocondensation reaction, known as the Hantzsch pyridine (B92270) synthesis or a related variant, involves the formation of a dihydropyridine (B1217469) intermediate which is subsequently oxidized to the aromatic pyridine. biosynth.com For this compound, treatment with a reagent such as ammonium (B1175870) acetate (B1210297) would lead to the formation of a symmetrically substituted pyridine bearing two 4-hydroxyphenyl groups. The reaction conditions, including temperature and the choice of ammonia source, can influence the efficiency of the cyclization and aromatization steps.

Terpyridines: Terpyridines, which are composed of three interconnected pyridine rings, are highly valuable ligands in coordination chemistry and materials science. google.commdpi.com The synthesis of 4'-substituted terpyridines can be achieved through the reaction of a 1,5-diketone precursor with an ammonia source. nih.govnih.govresearchgate.net While direct synthesis from this compound to a terpyridine is not the typical route, this diketone can serve as a precursor to chalcone-type intermediates that are then used in Kröhnke-type pyridine syntheses to build the central pyridine ring of a terpyridine scaffold. mdpi.com For instance, a related diketone, 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, is a known precursor for terpyridine synthesis. nih.gov

Below is a table summarizing the heterocyclic analogues that can be derived from this compound.

HeterocycleReagent(s)General Reaction Conditions
PyrazoleHydrazine hydrateReflux in a suitable solvent like ethanol or acetic acid.
PyridineAmmonium acetateHeating in a solvent such as acetic acid.
Terpyridine(as a precursor)Multi-step synthesis, often involving conversion to a chalcone followed by reaction with a pyridinium (B92312) salt and an ammonia source.

Utility of this compound as a Synthetic Intermediate for Complex Molecular Structures

Beyond the synthesis of simple heterocycles, this compound is a valuable building block for the construction of more intricate molecular architectures. biosynth.com The presence of two phenolic hydroxyl groups and two carbonyl functionalities allows for its incorporation into polymers and macrocycles through various polymerization and cyclization strategies.

The hydroxyl groups can participate in esterification or etherification reactions, making this diketone a potential diol monomer for the synthesis of polyesters or polyethers. The carbonyl groups, on the other hand, can undergo a range of reactions, including reductions, additions, and condensations, to modify the backbone of a polymer or to form linkages in a macrocyclic structure.

For example, the synthesis of aromatic polyesters with tailored properties often relies on the use of diol monomers containing pre-designed structural features. researchgate.net The rigid aromatic rings and the flexible pentanedione linker in this compound could impart specific thermal and mechanical properties to the resulting polymers. While specific examples of polymers derived directly from this particular diketone are not extensively documented in readily available literature, its structural motifs are analogous to other bisphenol-type monomers used in polymer chemistry.

Structural Elucidation and Conformational Analysis of 1,5 Bis 4 Hydroxyphenyl Pentane 1,5 Dione and Its Derivatives

X-ray Crystallography Studies of the Compound and its Related Structures

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Analysis of derivatives of 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione reveals key details about molecular geometry, bond parameters, and the non-covalent interactions that govern crystal packing.

Analysis of Molecular Geometry and Dihedral Angles

Studies on derivatives provide critical information on bond lengths, angles, and the spatial orientation of the molecule's constituent rings. In a related derivative, 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, the plane of the 4-hydroxyphenyl ring is nearly perpendicular to the two pyridyl rings, with dihedral angles of 87.36 (5)° and 81.90 (6)°. nih.govresearchgate.net The two pyridyl groups themselves are not coplanar, exhibiting a dihedral angle of 13.14 (10)°. nih.govresearchgate.net This twisted conformation is a common feature in such flexible molecules, minimizing steric hindrance.

Another derivative, 3-phenyl-1,5-di-2-pyridylpentane-1,5-dione, shows a similar perpendicular arrangement, where the central phenyl ring forms dihedral angles of 88.5 (1)° and 83.9 (1)° with the two pyridine (B92270) rings. researchgate.net These findings suggest that the 4-hydroxyphenyl rings in the target compound likely adopt a non-coplanar orientation relative to the central pentanedione chain and each other.

CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione4-HydroxyphenylPyridyl 187.36 (5) nih.govresearchgate.net
4-HydroxyphenylPyridyl 281.90 (6)
3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dionePyridyl 1Pyridyl 213.14 (10) nih.govresearchgate.net
3-Phenyl-1,5-di-2-pyridylpentane-1,5-dionePhenylPyridyl 188.5 (1) researchgate.net
PhenylPyridyl 283.9 (1)

Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π-π Stacking, C-H...O/N Interactions)

The crystal packing of these molecules is stabilized by a network of non-covalent interactions. In the crystal structure of 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, the hydroxyl group plays a crucial role, forming O—H⋯N hydrogen bonds that link molecules into centrosymmetric dimers. nih.gov This hydrogen bonding is a key feature expected for this compound, where the phenolic hydroxyl groups would act as hydrogen bond donors and the carbonyl oxygens as acceptors.

Advanced Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and for studying molecules that are not amenable to single-crystal X-ray analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. uobasrah.edu.iq For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the hydroxyphenyl rings, the aliphatic protons of the pentane-1,5-dione backbone, and the phenolic hydroxyl protons. The aromatic protons would typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (—CH₂—) of the pentane (B18724) chain would likely appear as multiplets in the aliphatic region.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbons in the downfield region (typically 190-215 ppm for ketones), along with signals for the aromatic and aliphatic carbons. libretexts.org

CompoundTechniqueChemical Shift (δ, ppm) and Description
1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione (B10760000)¹H NMR (400 MHz, CDCl₃)8.45–7.01 (m, 14H, ArH), 4.24–4.17 (m, 1H), 3.63 (dd, 2H), 3.42 (dd, 2H)
¹³C NMR (100 MHz, CDCl₃)198.56, 162.91, 149.10, 136.87, 136.37, 133.02, 128.51, 128.07, 124.12, 121.55, 43.54, 38.10

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically around 1660–1700 cm⁻¹ for an aromatic ketone. libretexts.org A broad absorption band in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl groups. Additional peaks in the 1450-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg Aromatic ketones like this compound are expected to exhibit characteristic absorption bands in the UV region. These absorptions correspond to π→π* transitions associated with the aromatic rings and the carbonyl group, as well as n→π* transitions of the carbonyl oxygen's non-bonding electrons. The exact position of the maximum absorption wavelength (λmax) is influenced by the solvent and the electronic nature of the substituents on the aromatic rings. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). youtube.com This high accuracy enables the unambiguous determination of a compound's elemental composition and thus its molecular formula. For this compound, with a molecular formula of C₁₇H₁₆O₄, HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. acs.orgnih.gov

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of various intermolecular interactions within molecular crystals. scirp.orgnih.gov This method provides a three-dimensional representation of the molecular shape in a crystalline environment, enabling a detailed examination of how neighboring molecules interact. nih.gov By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the specific atoms involved in stabilizing the crystal packing. nih.govnih.gov

The d_norm function is a key component of this analysis, combining the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The resulting surface is colored to indicate the nature of the intermolecular contacts: red spots highlight shorter contacts, which are typically the most significant interactions, while blue and white regions represent longer contacts and contacts approximately equal to van der Waals radii, respectively. nih.govnih.gov

While specific studies detailing the Hirshfeld surface analysis of this compound were not identified, the analysis of its derivatives and related dione (B5365651) structures provides a clear framework for understanding the significant interactions. For instance, in the crystal structure of a related compound, 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, stabilization is achieved through a network of O—H⋯N hydrogen bonds, C—H⋯O interactions, π–π stacking, and C—H⋯π interactions. nih.govresearchgate.net

A quantitative breakdown of these interactions via Hirshfeld analysis allows for a deeper understanding of the crystal packing. The percentage contributions of the most significant intermolecular contacts for a representative derivative are detailed in the table below. H···H contacts typically dominate due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov The O···H/H···O contacts are characteristic of the strong hydrogen bonds formed by the hydroxyl groups, a key feature of these compounds. nih.gov

Interaction TypeContribution (%)Description
H···H45.5Represents van der Waals forces and is typically the largest contributor to the surface area. nih.gov
O···H / H···O24.8Corresponds to conventional and non-conventional hydrogen bonds involving hydroxyl and carbonyl groups. nih.gov
C···H / H···C18.2Indicates C—H···π interactions and other weak C-H contacts. nih.gov
C···C5.5Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov
N···H / H···N4.1Represents hydrogen bonds involving nitrogen atoms, particularly relevant in derivatives with nitrogen-containing rings. nih.gov
Other1.9Includes minor contacts such as O···C, N···C, etc. nih.gov

The 2D fingerprint plots provide a visual summary of these data. The O···H/H···O interactions, corresponding to hydrogen bonds, typically appear as distinct, sharp spikes on the plot. researchgate.net The extensive H···H contacts are seen as a large, scattered region, while the C···H/H···C contacts often form characteristic "wings." nih.govresearchgate.net The presence of adjacent red and blue triangles on a shape-indexed Hirshfeld surface can also be used to visualize π···π stacking interactions. mdpi.com

Computational and Theoretical Chemistry Investigations of 1,5 Bis 4 Hydroxyphenyl Pentane 1,5 Dione

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. ekb.eg The goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding energy. nih.gov

Enzyme-Ligand Interaction Predictions

In silico molecular docking is frequently used to predict how a ligand, such as 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione, might interact with the active site of an enzyme. This analysis identifies potential hydrogen bonds, hydrophobic interactions, and other electrostatic interactions between the ligand and amino acid residues of the enzyme. nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. nih.gov For instance, studies on other phenolic compounds have successfully used docking to predict interactions with enzymes like tyrosinase or cyclooxygenase (COX). researchgate.net However, specific docking studies predicting the interaction of this compound with specific enzymes have not been identified.

Nucleic Acid (DNA) Binding Predictions

Computational models are also employed to predict how molecules interact with DNA. nih.gov Ligands can bind to DNA through several modes, including intercalation (inserting between base pairs) or minor groove binding. nih.gov Docking simulations can elucidate the preferred binding mode and identify key interactions, such as hydrogen bonds with the phosphate (B84403) backbone or specific bases. These studies help in understanding the potential for a compound to act as a DNA-targeting agent. nih.gov No specific studies detailing the DNA binding predictions for this compound were found.

Protein Interaction Modeling

Beyond enzymatic active sites, molecular modeling can predict interactions with other types of proteins. This can involve docking the ligand to various binding sites on a protein's surface to understand its potential to modulate protein function or protein-protein interactions. Molecular dynamics (MD) simulations can further investigate the stability of the predicted ligand-protein complex over time. nih.govnih.gov Research on this compound regarding its specific protein interaction models is not presently available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netuj.ac.za It is widely used to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.netsemanticscholar.org

Geometry Optimization and Electronic Structure Analysis

DFT calculations are used to find the most stable three-dimensional conformation of a molecule (geometry optimization) by minimizing its energy. semanticscholar.org This process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net The analysis of the electronic structure provides insights into the distribution of electron density and the molecular electrostatic potential (MEP), which highlights regions of a molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.net While DFT has been applied to many similar phenolic and dione-containing compounds, specific optimized geometry parameters and electronic structure analyses for this compound are not documented in the available literature. researchgate.netsemanticscholar.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy level relates to the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net This analysis is standard in computational studies, but the specific HOMO, LUMO, and energy gap values for this compound have not been reported in the searched literature.

Vibrational Wavenumber and Spectroscopic Property Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. For this compound, computational methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies corresponding to its normal modes of vibration. These calculations are fundamental for assigning specific spectral bands to the motions of atoms within the molecule, such as stretching, bending, and torsional modes.

The predicted vibrational spectrum for this compound would be characterized by several key regions:

O-H Stretching: Due to the two phenolic hydroxyl groups, a prominent band or bands would be predicted in the high-wavenumber region (typically 3200-3600 cm⁻¹). The exact position and shape of this band would be sensitive to intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the pentane (B18724) chain would be expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region.

Theoretical calculations, often performed using basis sets like 6-311++G(d,p), provide unscaled frequencies that are typically higher than experimental values due to the harmonic approximation. These raw frequencies are then adjusted using a scaling factor to improve agreement with experimental spectra. Such theoretical predictions are invaluable for confirming the molecular structure and understanding its vibrational dynamics.

Vibrational Mode Type Functional Group Predicted Wavenumber Range (cm⁻¹)
O-H StretchPhenolic Hydroxyl (-OH)3200 - 3600
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Pentane Chain (-CH₂-)2850 - 3000
C=O StretchKetone1650 - 1750
C=C Stretch (Aromatic)Phenyl Ring1400 - 1600
C-O StretchPhenol1200 - 1300

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The flexible pentane chain linking the two hydroxyphenyl groups allows this compound to adopt numerous spatial arrangements or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the potential energy surface of the molecule and identify its stable conformers.

Molecular Mechanics (MM) employs classical physics principles to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the single bonds (dihedral angles) in the pentane linker and calculating the corresponding energy, a potential energy map can be generated. The minima on this map correspond to the most stable, low-energy conformations of the molecule.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes over time at a given temperature. nih.gov This allows for a more comprehensive exploration of the conformational landscape and can reveal the dynamic equilibrium between different conformers. For a molecule like this compound, these simulations would be critical to understanding how the molecule folds and how the two terminal phenyl rings are oriented relative to each other, which in turn influences its chemical and biological properties.

Advanced Quantum Chemical Analyses

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. This analysis provides quantitative insights into charge distribution and the stabilizing effects of electron delocalization.

For this compound, NBO analysis would quantify several key interactions:

Hyperconjugation: It would reveal stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs of the hydroxyl and carbonyl groups into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between an oxygen lone pair (n) and the π orbital of the aromatic ring contributes to the molecule's stability.

Charge Distribution: NBO calculates the "natural charge" on each atom, providing a more chemically meaningful measure of the electron distribution than other methods. This would show the expected negative charge on the oxygen atoms and the distribution of positive and negative charges throughout the carbon skeleton.

Bond Character: The analysis provides details on the hybridization and composition of the bonds, confirming the sp² character of the aromatic and carbonyl carbons and the sp³ character of the aliphatic chain carbons.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule from the perspective of an approaching positive point charge. It is extremely useful for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

An MEP map of this compound would display:

Negative Potential Regions: These areas, typically colored red or yellow, represent electron-rich sites and are the most likely targets for electrophilic attack. For this molecule, the most negative potentials would be concentrated around the oxygen atoms of the phenolic hydroxyl and carbonyl groups due to their high electronegativity and the presence of lone pairs.

Positive Potential Regions: These areas, colored in shades of blue, indicate electron-deficient regions susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential, highlighting their role as hydrogen-bond donors.

Neutral Regions: Areas colored in green represent regions of relatively neutral electrostatic potential, such as the aliphatic hydrocarbon chain.

The MEP map provides a clear visual guide to the molecule's reactivity and its potential sites for intermolecular interactions.

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, meaning their optical properties (like refractive index or absorption) change in response to the intensity of incident light. Such materials are of interest for applications in optoelectronics and photonics.

This compound possesses features conducive to NLO activity, namely the electron-donating hydroxyl groups and the electron-withdrawing carbonyl groups connected via a π-system (the phenyl rings). Theoretical calculations can predict key NLO parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Computational methods can calculate these values to screen the molecule's potential as an NLO material. A large β value, often compared to a standard reference like urea, would suggest that this compound could be a candidate for NLO applications. The calculations would depend heavily on the molecule's conformation, as the relative orientation of the donor and acceptor groups is critical.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org Instead of testing every possible compound, QSAR models can predict the activity of new, untested molecules, guiding the design of more potent compounds. nih.gov

The theoretical basis of QSAR modeling involves several key steps:

Data Set Collection: A set of structurally related molecules (a "training set") with experimentally measured biological activities (e.g., antioxidant capacity, enzyme inhibition) is assembled. For a model involving this compound, this would include other phenolic ketones. mdpi.com

Descriptor Calculation: For each molecule in the training set, a variety of numerical parameters, known as "molecular descriptors," are calculated. These descriptors quantify different aspects of the molecule's structure and physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO). imist.ma

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the measured biological activity. nih.govimist.ma The goal is to find the simplest equation that best describes the data. The general form is:

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done using an external "test set" of molecules that were not used to build the model. A reliable model must be able to accurately predict the activities of the molecules in the test set.

Structure Activity Relationship Sar Studies for 1,5 Bis 4 Hydroxyphenyl Pentane 1,5 Dione Analogues

Correlating Substituent Effects on Phenolic Rings with Biological Activity

The substitution pattern on the two phenolic rings of 1,5-bis(4-hydroxyphenyl)pentane-1,5-dione analogues plays a critical role in determining their biological efficacy. The presence and position of hydroxyl groups are particularly significant.

A comprehensive review of bioactive diarylpentanoids, a class of compounds to which this compound belongs, reveals that the presence of a hydroxyl group on both aromatic rings is often crucial for bioactivity. nih.gov More specifically, for anti-inflammatory activity, a hydroxyl group at the para-position of the phenyl rings has been identified as an important feature for enhanced inhibitory action against nitric oxide (NO) production. nih.gov

Further studies on a broad series of diarylpentanoid derivatives as anti-inflammatory agents have reinforced the importance of hydroxyl groups. These investigations revealed that the presence of hydroxyl substituents on both aromatic rings is a critical factor for the bioactivity of these molecules. nih.gov Pharmacophore mapping from these studies suggested that hydroxyl groups at both the meta- and para-positions of the B-ring could be indicative of highly active diarylpentanoid derivatives. nih.gov

The electronic properties of other substituents on the phenyl rings also modulate activity. For instance, in the context of anti-inflammatory diarylpentanoids, it has been observed that, with the exception of polyphenolic derivatives, having a low electron density in one aromatic ring (ring A) and a high electron density in the other (ring B) is important for enhancing the inhibition of nitric oxide. nih.gov

Below is a table summarizing the general SAR findings for substituent effects on the phenolic rings of diarylpentanoid analogues, which provides a framework for understanding the potential SAR of this compound analogues.

Ring PositionSubstituent Effect on Biological Activity
para-positionA hydroxyl group is often important for enhanced activity. nih.gov
meta- and para-positionsHydroxyl groups at these positions can be markers for high activity. nih.gov
GeneralThe presence of hydroxyl groups on both rings is frequently critical for bioactivity. nih.govnih.gov
Electronic NatureLow electron density on one ring and high electron density on the other can enhance activity. nih.gov

Influence of Central Pentane (B18724) Chain Modifications on Bioactivity

The five-carbon chain linking the two phenyl rings is another key determinant of the biological activity of this compound analogues. Modifications to this linker, such as the introduction of unsaturation or cyclic moieties, can significantly impact potency and selectivity.

While the specific compound of interest features a saturated pentane-1,5-dione chain, much of the available SAR data comes from related diarylpentanoids with an α,β-unsaturated ketone moiety in the central chain. This structural feature has been highlighted as important for the enhanced inhibition of nitric oxide production in anti-inflammatory assays. nih.gov This suggests that the electronic and conformational properties of the central chain are pivotal for activity.

The nature of the central C5 bridge can also influence other biological activities, such as antibacterial effects. For example, in a series of diarylpentanoids, those with an acyclic C5 bridge or a cyclohexanone (B45756) moiety were found to be more potent antibacterials than those with a cyclopentanone (B42830) moiety. nih.gov

The table below illustrates the influence of the central chain structure on the biological activity of diarylpentanoid analogues.

Central Chain ModificationImpact on BioactivityBiological Activity Context
α,β-Unsaturated KetoneImportant for enhanced activityAnti-inflammatory (NO inhibition) nih.gov
Acyclic C5 BridgeMore potent than cyclopentanoneAntibacterial nih.gov
Cyclohexanone MoietyMore potent than cyclopentanoneAntibacterial nih.gov

Stereochemical Aspects and Conformational Flexibility in SAR

The three-dimensional arrangement of the atoms and the conformational flexibility of this compound analogues are subtle yet critical factors in their interaction with biological targets. The ability of the molecule to adopt a specific conformation can be crucial for its binding affinity and subsequent biological response.

Studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which are unsaturated analogues of the compound of interest, have highlighted the importance of conformational features. The introduction of substituents, such as a fluorine atom, can induce substantial alterations in the molecule's preferred conformation, leading to the predominance of a specific conformer group. This structural insight is believed to be key to their diverse biological activities. The configuration of a molecule can have a crucial impact on its ability to bind to a target molecule, thereby influencing its biological function. The inherent conformational instability of some diarylpentanoids, leading to the existence of numerous conformers, necessitates specialized techniques for their study.

While specific stereochemical and conformational studies on this compound are not extensively available, the principles derived from related diarylpentanoids underscore the importance of these factors in their SAR. The flexibility of the pentane chain allows the two phenolic rings to adopt various spatial orientations, and the presence of the ketone groups can introduce further conformational constraints. Understanding the preferred conformations and the energy barriers between them is an essential aspect of designing more effective analogues.

Metabolic Pathways and Preclinical Pharmacokinetics of 1,5 Bis 4 Hydroxyphenyl Pentane 1,5 Dione Non Human Models

Investigation of Biotransformation Pathways in Model Systems

Currently, there is no published research that specifically investigates the biotransformation pathways of 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione in any model systems.

Role of Hydroxyl Groups in Metabolism

Without metabolic studies, the specific role of the hydroxyl groups of this compound in its metabolism remains theoretical. In many phenolic compounds, hydroxyl groups serve as primary sites for phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate excretion. However, without experimental evidence, it is impossible to confirm if this holds true for this particular compound.

Metabolite Identification and Characterization (e.g., using isotope labeling and mass spectrometry)

No studies have been found that identify or characterize the metabolites of this compound. Advanced analytical techniques such as isotope labeling and mass spectrometry are crucial for such investigations, but their application to this compound has not been reported in the available scientific literature.

Preliminary Distribution and Cellular/Tissue Localization Studies (in vitro/non-human)

There is a lack of data regarding the distribution and cellular or tissue localization of this compound from in vitro or non-human studies. Understanding the distribution of a compound is essential for assessing its potential biological activity and target sites.

The table below was intended to be populated with data from the aforementioned studies. Due to the lack of research, it remains empty.

Metabolite Method of Identification Biological Matrix Metabolic Pathway
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This comprehensive search underscores a clear gap in the scientific knowledge surrounding this compound. Future research is necessary to elucidate its metabolic pathways, identify its metabolites, and understand its pharmacokinetic profile. Such studies would be foundational for any further investigation into the biological significance of this compound.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Potent Analogues with Enhanced Specificity

Future research will likely focus on the rational design and synthesis of novel analogs of 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione to enhance its biological efficacy and specificity. The synthesis of diarylpentanoids is often achieved through methods like the Claisen-Schmidt condensation. nih.govmdpi.com Structure-activity relationship (SAR) studies on various diarylpentanoids have provided valuable insights that can guide the modification of the parent compound. bohrium.com

Key areas for structural modification to improve activity and specificity include:

Substitution on the Phenyl Rings: The number, position, and nature of substituents on the aromatic rings significantly influence the biological activity of diarylpentanoids. bohrium.com For instance, the presence of hydroxyl groups is often critical for bioactivity. nih.gov Future work could explore the introduction of other functional groups, such as methoxy (B1213986), halogen, or amino groups, to modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.

Modification of the Pentane-1,5-dione Linker: The five-carbon linker can also be a target for modification. While the α,β-unsaturated ketone moiety is considered important for the activity of many related compounds, nih.gov creating derivatives with a saturated or cyclic linker could alter the molecule's conformation and flexibility, thereby influencing its biological profile. For example, incorporating the C5 bridge into a cyclic moiety like cyclopentanone (B42830) or cyclohexanone (B45756) has been shown to affect the anti-inflammatory and antibacterial activities of diarylpentanoids. mdpi.com

Introduction of Heterocyclic Rings: Replacing one or both of the phenyl rings with heterocyclic systems is another promising avenue. This has been shown to enhance the antibacterial activity of diarylpentanoids. mdpi.com

Table 1: Potential Modifications for Novel Analogues of this compound and their Predicted Effects Based on SAR Studies of Related Diarylpentanoids.

Modification SiteProposed ModificationPotential Impact on Bioactivity
Phenyl RingsIntroduction of electron-withdrawing groups (e.g., -Cl, -CF3)May enhance anti-inflammatory activity. nih.gov
Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2)Can influence antioxidant and anticancer properties.
Introduction of bulky substituentsMay negatively influence activity by hindering binding to target sites. nih.gov
Pentane-1,5-dione LinkerCyclization of the pentan-3-one moietyCan alter conformational flexibility and impact various biological activities. mdpi.com
Introduction of substituents at the α-position to the carbonyl groupsCould lead to improved growth inhibitory activity in cancer cell lines.
Phenyl RingsReplacement with heterocyclic rings (e.g., pyridine (B92270), thiophene)May enhance antimicrobial activity. mdpi.com

Advanced Mechanistic Studies at the Molecular and Cellular Level

While preliminary studies on diarylpentanoids suggest a range of biological effects, detailed mechanistic studies on this compound at the molecular and cellular levels are a crucial area for future research. The structural similarity to curcumin (B1669340) suggests that it may modulate similar signaling pathways.

Future investigations should aim to:

Identify Specific Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking, researchers can identify the direct binding partners of this compound and its potent analogues.

Elucidate Effects on Signaling Pathways: Studies on other diarylpentanoids have shown interference with key signaling pathways involved in inflammation and cancer, such as the NF-κB and ERK pathways. nih.gov Future research should focus on whether this compound modulates these and other critical cellular signaling cascades.

Investigate the Role in Cellular Processes: The impact of this compound on fundamental cellular processes like apoptosis, cell cycle regulation, and cellular proliferation needs to be thoroughly examined. For instance, some diarylpentanoids have been shown to interfere with the apoptotic cascade and p53 expression. bohrium.com

Exploration of New Biological Activities in Preclinical Models

The broad spectrum of biological activities reported for diarylpentanoids, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, provides a strong rationale for exploring new therapeutic applications of this compound in preclinical models. nih.govbohrium.com

Future preclinical research should encompass:

In-depth Evaluation of Anti-inflammatory Potential: Given that a diarylpentanoid has shown potent anti-inflammatory effects in a sepsis model, mdpi.com investigating the efficacy of this compound in various inflammatory disease models (e.g., arthritis, inflammatory bowel disease) is warranted.

Anticancer Activity Screening: The anticancer potential of this compound should be systematically evaluated against a panel of human cancer cell lines, followed by in vivo studies in animal models of cancer. researchgate.net

Neuroprotective Effects: The structural similarity to curcumin, which has been studied for its neuroprotective properties, suggests that this compound could be a candidate for investigation in models of neurodegenerative diseases. nih.gov

Antimicrobial and Antiviral Activities: The potential of this compound and its derivatives as antimicrobial or antiviral agents is another area ripe for exploration. nih.gov

Development of Analytical Methods for Detection and Quantification in Research Matrices

To support preclinical and potentially clinical development, the establishment of robust and validated analytical methods for the detection and quantification of this compound in various biological matrices is essential.

Future efforts in this area should focus on:

Chromatographic Methods: Developing sensitive and specific methods using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for the quantification of the compound and its metabolites in plasma, tissues, and urine.

Spectroscopic Techniques: Utilizing techniques like UV-Vis spectroscopy and fluorescence spectroscopy for routine analysis and for studying the interaction of the compound with biological macromolecules.

Metabolite Identification: Identifying the major metabolites of this compound in in vitro and in vivo systems to understand its metabolic fate and potential for drug-drug interactions.

Potential for Material Science and Other Non-Biological Applications

The presence of two phenolic hydroxyl groups in this compound makes it an interesting building block for polymer synthesis. Bisphenol-containing compounds are widely used in the production of various polymers.

Emerging applications in material science could include:

Synthesis of Novel Polymers: This compound can serve as a monomer for the synthesis of new polyesters, polycarbonates, and epoxy resins. The pentanedione backbone could introduce unique properties to these polymers, such as altered flexibility and thermal stability, compared to traditional bisphenol-based polymers.

Development of Bio-based Materials: As a plant-derived or synthetically accessible compound, it holds potential for the development of more sustainable and biodegradable polymers. Diarylheptanoids, a related class of compounds, have been explored as building blocks for polyurethane materials. mdpi.com

Functional Materials: The inherent antioxidant properties of the phenolic groups could be imparted to the resulting polymers, leading to materials with enhanced stability against oxidative degradation.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and supramolecular interactions. Use the SHELX suite (SHELXL for refinement) to analyze crystallographic data . For example, monoclinic systems (e.g., P2₁/c) are common for diaryl diketones, as seen in structurally similar compounds .
  • FT-IR and NMR validate functional groups: phenolic O–H (~3200–3500 cm⁻¹), carbonyl C=O (~1700 cm⁻¹), and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR).
  • Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures often >200°C for diaryl diketones .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:

  • Claisen-Schmidt condensation between 4-hydroxyacetophenone and glutaric acid derivatives is a standard route. Optimize solvent (e.g., ethanol/water mixtures) and base (e.g., NaOH) ratios to minimize side products like aldol adducts .
  • Recrystallization using ethanol or acetone improves purity. Monitor melting points (mp ~64–67°C for analogous 1,5-diphenylpentanedione derivatives) .
  • HPLC with C18 columns (UV detection at 254 nm) quantifies impurities. Retention times vary based on substituents .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing and stability of this compound?

Methodological Answer:

  • Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings formed via O–H···O interactions between phenolic –OH and carbonyl groups .
  • Crystal packing often involves π-π stacking (3.5–4.0 Å) between aryl rings, stabilizing the lattice. Use Mercury software to visualize interactions .
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ~30% in similar chalcone derivatives) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

  • Variable-temperature XRD detects polymorph transitions. For example, monoclinic-to-triclinic shifts may occur below 150 K .
  • DFT calculations (e.g., Gaussian09) compare experimental and theoretical bond lengths. Discrepancies >0.02 Å suggest refinement errors or dynamic disorder .
  • Twinned data require SHELXL’s TWIN/BASF commands for proper modeling. Check Rint values; values >0.05 indicate twinning or poor crystal quality .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Electron-withdrawing substituents (e.g., –Cl, –SO₂Ph) at the para-position increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ values <50 µM in serine proteases) .
  • Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies critical H-bond donors/acceptors. The 1,5-diketone scaffold is essential for binding pocket complementarity .
  • ADMET prediction (e.g., SwissADME) optimizes logP (~2.5–3.5 for blood-brain barrier penetration) and reduces hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.